3,4-Difluorophenylacetic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used in various scientific fields, particularly in the synthesis of other chemical compounds .
This compound may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
One specific study mentioned the use of 3,4-Difluorophenylacetic acid in the chromatographic separation of its positional isomers using five different techniques . This indicates its use in analytical chemistry, particularly in the field of chromatography.
The key feature of 3,4-DFPA's structure is the presence of a benzene ring with fluorine atoms at the 3 and 4 positions. This creates a difluorinated aromatic ring system. Attached to the benzene ring is an acetic acid group (CH2COOH), consisting of a methylene bridge (CH2) connected to a carboxylic acid (COOH) group [, , ]. The presence of the electron-withdrawing fluorine atoms can affect the reactivity of the aromatic ring and the acidity of the carboxylic acid group [].
Synthesis of 3,4-DFPA is not widely reported in scientific literature, suggesting it might be commercially produced through specialized methods. However, some research describes the synthesis of related fluorinated phenylacetic acids [].
The carboxylic acid group of 3,4-DFPA can undergo typical reactions for this functional group. For example, it can react with alcohols in the presence of an acid catalyst to form esters.
3,4-DFPA + ROH -> RCOOCH2F2 + H2O (where R is an alkyl group from the alcohol)
Decomposition of 3,4-DFPA likely occurs at high temperatures, potentially leading to the formation of carbon dioxide, water, and fluorine-containing hydrocarbons.
Currently, there is no scientific research readily available describing a specific mechanism of action for 3,4-DFPA. However, the presence of the difluorinated aromatic ring and the carboxylic acid group suggests potential areas for investigation. The fluorine atoms might influence the interaction of the molecule with biological targets, while the carboxylic acid group could be involved in binding or enzymatic processes [].
Irritant